molecular formula C23H20ClN3O4 B14142344 (5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B14142344
M. Wt: 437.9 g/mol
InChI Key: BIKMUFZGQYTXEI-LGMDPLHJSA-N
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Description

The compound (5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a pyrimidine-dione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenoxyethyl group. The final steps involve the formation of the pyrimidine-dione core and the coupling of the indole and pyrimidine-dione moieties under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include large-scale reactions in batch or continuous flow reactors, with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The chlorophenoxy group can be substituted with other functional groups to create new analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione: has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its effects on biological systems, including its potential as a modulator of biochemical pathways.

    Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Its unique structure makes it a candidate for use in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in drug development or biological research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyrimidine-dione analogs, such as:

  • (5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
  • This compound

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

(5Z)-5-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H20ClN3O4/c1-2-27-22(29)17(21(28)25-23(27)30)13-15-14-26(19-9-5-3-7-16(15)19)11-12-31-20-10-6-4-8-18(20)24/h3-10,13-14H,2,11-12H2,1H3,(H,25,28,30)/b17-13-

InChI Key

BIKMUFZGQYTXEI-LGMDPLHJSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl)/C(=O)NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl)C(=O)NC1=O

Origin of Product

United States

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